molecular formula C22H13ClFN3O2 B243793 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide

货号 B243793
分子量: 405.8 g/mol
InChI 键: MOBMMXFVWRSTGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a multikinase inhibitor that targets various signaling pathways involved in cancer cell proliferation and angiogenesis.

作用机制

The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide involves the inhibition of several kinases, including RAF, VEGFR, PDGFR, and c-KIT. This inhibition leads to the suppression of cancer cell proliferation and angiogenesis. Sorafenib also induces apoptosis and autophagy in cancer cells by modulating various signaling pathways, such as the AKT/mTOR pathway and the JAK/STAT pathway. Additionally, Sorafenib has been shown to enhance the antitumor activity of other chemotherapeutic agents.
Biochemical and Physiological Effects:
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has several biochemical and physiological effects, including the suppression of cancer cell proliferation and angiogenesis, induction of apoptosis and autophagy, and enhancement of antitumor activity of other chemotherapeutic agents. Sorafenib has also been shown to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and metastasis. However, Sorafenib has some adverse effects, such as hand-foot skin reaction, hypertension, and diarrhea.

实验室实验的优点和局限性

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has several advantages for lab experiments, including its potency, selectivity, and availability. Sorafenib is a well-characterized compound that has been extensively studied in preclinical and clinical trials. However, Sorafenib has some limitations for lab experiments, such as its hydrophobicity, which affects its solubility and bioavailability. Sorafenib also has some off-target effects, which may interfere with the interpretation of experimental results.

未来方向

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has several future directions for scientific research, including the development of new analogs with improved potency and selectivity, the identification of biomarkers for patient selection and monitoring, and the investigation of Sorafenib's effects on the tumor microenvironment. Sorafenib is also being studied in combination with other chemotherapeutic agents, immunotherapies, and targeted therapies for the treatment of various types of cancer. Additionally, Sorafenib's effects on cancer stem cells and drug resistance mechanisms are being explored. Overall, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has significant potential for the development of new cancer therapies.

合成方法

The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with 2-methyl-5-nitrophenyl isocyanate, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-cyano-2-fluorobenzoyl chloride in the presence of a base to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

科学研究应用

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. This compound acts as a multikinase inhibitor that targets several signaling pathways involved in cancer cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

属性

分子式

C22H13ClFN3O2

分子量

405.8 g/mol

IUPAC 名称

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C22H13ClFN3O2/c1-12-2-4-14(22-27-19-10-15(23)5-7-20(19)29-22)9-18(12)26-21(28)16-6-3-13(11-25)8-17(16)24/h2-10H,1H3,(H,26,28)

InChI 键

MOBMMXFVWRSTGL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=C(C=C4)C#N)F

规范 SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=C(C=C4)C#N)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。